Perfluorodecalin

Oxygen solubility Gas transport Artificial oxygen carriers

Perfluorodecalin (PFD, C10F18) is a bicyclic perfluorocarbon liquid characterized by complete fluorine substitution, rendering it chemically and biologically inert. Its defining technical feature is the physical dissolution of respiratory gases—principally oxygen and carbon dioxide—at capacities far exceeding aqueous media, governed by Henry's Law rather than chemical binding.

Molecular Formula C10F18
Molecular Weight 462.08 g/mol
CAS No. 306-94-5
Cat. No. B110024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorodecalin
CAS306-94-5
Synonyms1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Octadecafluorodecahydronaphthalene;  APF 140; _x000B_Decalin Perfluoride;  FDC;  Flutec PP 5;  Flutec PP 6;  Flutec PP 7;  NSC 97066;  Octadecafluorodecahydronaphthalene;  Octadecafluorodecalin;  PP 5;  PP 6;  Perflunafene;  Perflu
Molecular FormulaC10F18
Molecular Weight462.08 g/mol
Structural Identifiers
SMILESC12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
InChIInChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16
InChIKeyUWEYRJFJVCLAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorodecalin (CAS 306-94-5): High-Capacity Oxygen Carrier for Biomedical and Bioprocess Applications


Perfluorodecalin (PFD, C10F18) is a bicyclic perfluorocarbon liquid characterized by complete fluorine substitution, rendering it chemically and biologically inert [1]. Its defining technical feature is the physical dissolution of respiratory gases—principally oxygen and carbon dioxide—at capacities far exceeding aqueous media, governed by Henry's Law rather than chemical binding [2]. This inertness and gas-carrying capability have positioned PFD as a foundational material in artificial oxygen carrier research, organ preservation, and high-density cell culture systems [3].

Why Perfluorodecalin (306-94-5) Cannot Be Readily Substituted by Other Perfluorocarbons


Despite belonging to the same perfluorocarbon (PFC) class, compounds cannot be interchanged without compromising performance or safety due to substantial differences in gas solubility, temperature-dependent behavior, emulsion stability, and—most critically—biological retention time. For instance, substituting PFD with perfluorotributylamine (FC-43) introduces an organ retention half-life exceeding 900 days in animal models, versus approximately 7 days for PFD [1]. Similarly, perfluoromethylcyclohexane exhibits decreasing oxygen solubility with increasing temperature, a variable that complicates process control relative to PFD's temperature-independent profile [2]. These quantifiable divergences, detailed below, directly impact procurement decisions for biomedical and industrial applications.

Quantitative Comparative Evidence for Perfluorodecalin (CAS 306-94-5) Against Alternative Perfluorocarbons


Oxygen Solubility of Perfluorodecalin vs. Water and Alternative PFCs

Perfluorodecalin (PFD) dissolves oxygen via physical solvation, achieving a capacity of approximately 35.5 mmol L⁻¹ (or 49 mL O₂ per 100 mL PFD) at 25°C and STP [1][2]. This represents an oxygen-carrying capacity approximately 20–25 times higher than water and roughly twice that of whole blood [3]. In direct comparison with another widely used PFC, perfluorooctylbromide (PFOB), PFD exhibits a lower absolute solubility (403 mL O₂/L PFD vs. 527 mL O₂/L for PFOB at 1 atm) . However, this moderate difference is often outweighed by PFD's superior biological clearance profile.

Oxygen solubility Gas transport Artificial oxygen carriers

CO₂ Solubility of Perfluorodecalin Compared to O₂ and Nitrogen

Perfluorodecalin demonstrates a markedly higher capacity for carbon dioxide than for oxygen, dissolving approximately 125 mmol L⁻¹ of CO₂ at STP compared to 35.5 mmol L⁻¹ for O₂ [1]. This CO₂/O₂ solubility ratio of approximately 3.5:1 is characteristic of PFCs due to stronger intermolecular interactions with CO₂, where mole fraction solubilities for CO₂ are on the order of 10⁻² versus 10⁻³ for O₂ and CO [2]. This differential solubility can be exploited in gas separation and respiratory support applications where selective CO₂ removal is desired.

Carbon dioxide capture Gas solubility Fluorous biphasic systems

Temperature Independence of Oxygen Solubility in Perfluorodecalin vs. Perfluoromethylcyclohexane

The oxygen solubility of perfluorodecalin remains constant across a physiologically and industrially relevant temperature range from 288 K to 316 K [1]. This behavior contrasts with that of other PFCs such as perfluoromethylcyclohexane and perfluorooctane, for which oxygen solubility decreases measurably with increasing temperature [1]. The temperature-independent solubility of PFD simplifies oxygen delivery calculations and enhances process robustness in applications subject to thermal variation.

Temperature-dependent solubility Process control Perfluorocarbon characterization

Tissue Elimination Half-Life of Perfluorodecalin vs. Perfluorotripropylamine (FTPA) and PFCE

Among perfluorocarbons evaluated for biomedical use, perfluorodecalin exhibits one of the shortest tissue retention times. In rats administered 4 g/kg body weight, the elimination half-life of PFD is approximately 7 days, compared to 63 days for perfluorotripropylamine (FTPA), a component of the first-generation blood substitute Fluosol-DA [1]. A more recent ¹⁹F MRI study in mice estimated the biological half-life of PFD in liver and spleen as 9 days, versus 12 days for perfluorooctyl bromide (PFOB), 28 days for F-44E, and more than 250 days for perfluoro-15-crown-5 ether (PFCE) [2].

Biological half-life Pharmacokinetics Biocompatibility

Biocompatibility of Perfluorodecalin: Inertness vs. Perflubron-Induced ROS Production

In head-to-head ex vivo leukocyte assays, perfluorodecalin demonstrated complete biological inertness across all tested concentrations (0.001% to 50% w/v), showing no modulation of adhesion molecules CD11b and CD62L and no stimulation of pro-inflammatory cytokines TNFα or IL-8 [1]. In contrast, perflubron (perfluorooctylbromide) at high concentrations (10% and 50%) significantly induced reactive oxygen species (ROS) production in monocytes, a marker of inflammatory activation [1]. This direct comparative evidence supports the selection of PFD for applications where minimal inflammatory response is required.

Cytotoxicity Inflammation Reactive oxygen species

Validated Application Scenarios for Perfluorodecalin (CAS 306-94-5) Based on Quantitative Evidence


High-Cell-Density Microbial and Mammalian Cell Culture

The high oxygen solubility of PFD (403 mL O₂/L) directly addresses oxygen limitation in high-density bioreactors. Supplementation of Escherichia coli cultures with oxygenated PFD increased final cell density by 40% and correspondingly increased recombinant protein yield compared to unsupplemented controls [7]. In eukaryotic systems, yeast biomass increased by up to 110% when aerated with PFD versus conventional air sparging . These improvements stem directly from PFD's capacity to serve as a non-toxic, immiscible oxygen reservoir that enhances mass transfer without the shear stress associated with intense sparging.

Organ Preservation Solutions (Two-Layer Method)

PFD's combination of high density (~1.94 g/mL) and exceptional oxygen solubility (75× greater than University of Wisconsin solution) enables the Two-Layer Method (TLM) for pancreas preservation prior to transplantation [7]. In this configuration, the dense, oxygenated PFD layer sits beneath the aqueous preservation solution, continuously supplying oxygen by diffusion to maintain tissue ATP levels and prevent ischemic injury [7]. The short biological half-life of PFD (~7–9 days) also mitigates concerns regarding residual PFC retention in the transplanted organ, a critical advantage over longer-retained alternatives .

Enteral Oxygenation for Respiratory Support

A 2025 first-in-human Phase 1 trial (NCT03668665) established the safety and tolerability of intrarectal PFD administration in 27 healthy males, with doses up to 1,500 mL retained for 60 minutes without serious adverse events or detectable systemic absorption [7]. This application exploits PFD's oxygen-carrying capacity (400–500 mL O₂/L) to deliver oxygenation independent of pulmonary function [9]. The demonstrated biocompatibility and lack of systemic absorption are prerequisites for this novel route of administration, which is now advancing toward efficacy trials with oxygenated PFD.

Synthetic Blood Substitutes and Oxygen Therapeutics

PFD served as the primary oxygen-carrying component in Fluosol-DA 20%, the first perfluorocarbon-based blood substitute to undergo extensive clinical evaluation in 186 patients [7]. The emulsion provided an oxygen-carrying capacity of 7.2 vol% at 37°C . While Fluosol-DA was ultimately limited by emulsion instability and the need for high inspired oxygen fractions, the clinical experience validated PFD's core function as a safe, effective oxygen carrier in humans. This established safety record, combined with PFD's favorable elimination profile (half-life ~7 days vs. 63+ days for alternative PFC amines), continues to make PFD the reference compound for next-generation oxygen therapeutic development [9].

Technical Documentation Hub

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